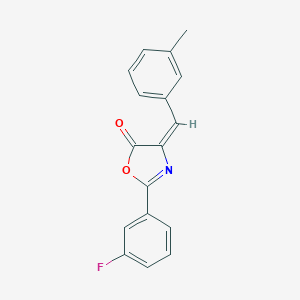
1-methyl-4-nitro-N-(3-nitro-5-phenoxyphenyl)-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-4-nitro-N-(3-nitro-5-phenoxyphenyl)-1H-pyrazole-3-carboxamide is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-nitro-N-(3-nitro-5-phenoxyphenyl)-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through cyclocondensation reactions involving hydrazine and a 1,3-dicarbonyl compound.
Nitration: Introduction of nitro groups at specific positions on the pyrazole ring can be done using nitrating agents such as nitric acid and sulfuric acid.
Phenoxyphenyl substitution: The phenoxyphenyl group can be introduced through nucleophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-methyl-4-nitro-N-(3-nitro-5-phenoxyphenyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups onto the phenoxyphenyl moiety.
科学的研究の応用
1-methyl-4-nitro-N-(3-nitro-5-phenoxyphenyl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: It can be used in the development of new materials with specific chemical or physical properties.
作用機序
The mechanism of action of 1-methyl-4-nitro-N-(3-nitro-5-phenoxyphenyl)-1H-pyrazole-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The nitro and phenoxyphenyl groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with the target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects.
類似化合物との比較
Similar Compounds
1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid: This compound has a similar pyrazole core but different substituents, leading to different chemical properties and applications.
2-methyl-4-nitro-5-propylpyrazole-3-carboxylic acid: Another similar compound with variations in the substituents on the pyrazole ring.
Uniqueness
1-methyl-4-nitro-N-(3-nitro-5-phenoxyphenyl)-1H-pyrazole-3-carboxamide is unique due to the presence of both nitro and phenoxyphenyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C17H13N5O6 |
|---|---|
分子量 |
383.3g/mol |
IUPAC名 |
1-methyl-4-nitro-N-(3-nitro-5-phenoxyphenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H13N5O6/c1-20-10-15(22(26)27)16(19-20)17(23)18-11-7-12(21(24)25)9-14(8-11)28-13-5-3-2-4-6-13/h2-10H,1H3,(H,18,23) |
InChIキー |
HVDDFEFAGZPZGS-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=N1)C(=O)NC2=CC(=CC(=C2)OC3=CC=CC=C3)[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
CN1C=C(C(=N1)C(=O)NC2=CC(=CC(=C2)OC3=CC=CC=C3)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-(benzyloxy)benzylidene]-2-(2-chloro-4,5-difluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B446911.png)
![4-[(2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-2-methoxyphenyl acetate](/img/structure/B446912.png)
![4-[(2-(2-chloro-4,5-difluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-2-ethoxyphenyl acetate](/img/structure/B446914.png)



![3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-naphthol](/img/structure/B446919.png)
![5-amino-1-[({6-nitro-1,3-benzodioxol-5-yl}methylene)amino]-1H-tetraazole](/img/structure/B446921.png)

![5,7-dimethyl-3-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B446924.png)
![6-[5-(2-Chlorophenyl)-2-furyl]-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B446925.png)
![N-(1-{[2-(2,6-dichlorobenzylidene)hydrazino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B446928.png)

